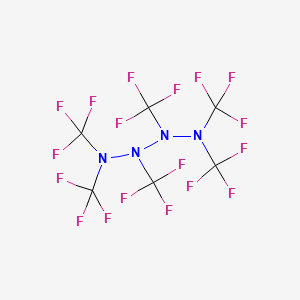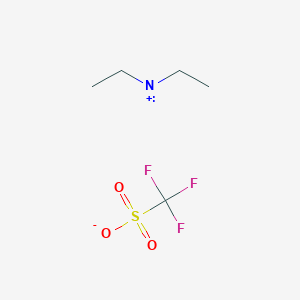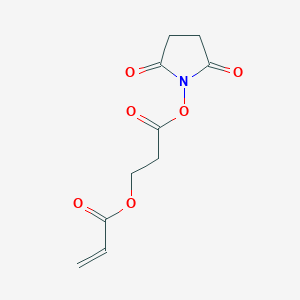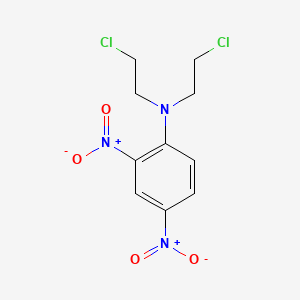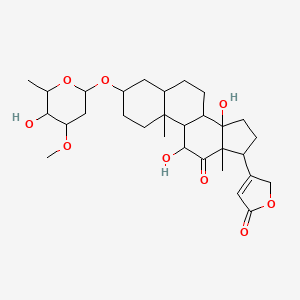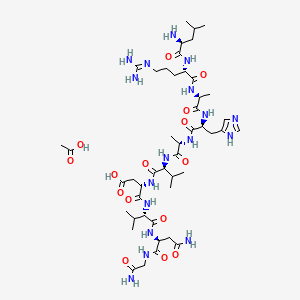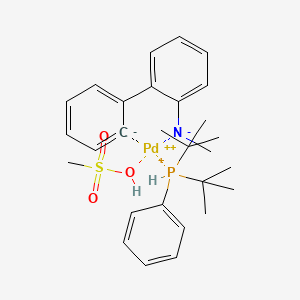
2-Chloro-4-fluoro-3-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-iodobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-Chloro-4-fluorobenzaldehyde undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-3-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-4-fluoro-3-iodobenzoic acid.
Reduction: Formation of 2-Chloro-4-fluoro-3-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-iodobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-3-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins and enzymes, affecting their function and activity. The pathways involved may include enzyme inhibition and covalent binding to active sites .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-3-fluoro-4-iodobenzaldehyde
- 4-Chloro-2-fluorobenzaldehyde
Comparison
2-Chloro-4-fluoro-3-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzaldehyde ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H3ClFIO |
|---|---|
Peso molecular |
284.45 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H |
Clave InChI |
VDPMJKHBCCULDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=O)Cl)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






